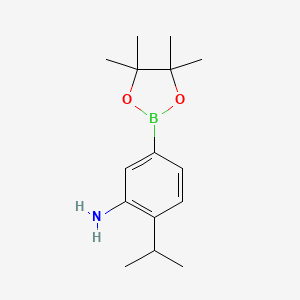

2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronate ester derivative featuring an aniline backbone substituted with a pinacol boronate group at the para position and an isopropyl group at the ortho position. This compound belongs to a class of arylboronic acids/esters widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls, pharmaceuticals, and functional materials . Its structure combines steric hindrance (from the isopropyl group) with electronic modulation (from the boronate), making it valuable in catalysis and medicinal chemistry.

Properties

Molecular Formula |

C15H24BNO2 |

|---|---|

Molecular Weight |

261.17 g/mol |

IUPAC Name |

2-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

InChI |

InChI=1S/C15H24BNO2/c1-10(2)12-8-7-11(9-13(12)17)16-18-14(3,4)15(5,6)19-16/h7-10H,17H2,1-6H3 |

InChI Key |

JLRLHEKSUJEYOT-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of aniline derivatives with boronic acid or its esters. One common method is the palladium-catalyzed borylation of aniline derivatives using bis(pinacolato)diboron as the boron source . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the boronic ester to boranes.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate.

Major Products

Oxidation: Boronic acids.

Reduction: Boranes.

Substitution: Biaryl compounds.

Scientific Research Applications

2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.

Biology: Employed in the development of fluorescent probes for biological imaging.

Medicine: Investigated for its potential use in drug delivery systems due to its boron content.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline primarily involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Arylboronate-Aniline Derivatives

Structural and Electronic Differences

- Steric Effects : The target compound’s isopropyl group at C2 introduces significant steric hindrance compared to smaller substituents (e.g., -CH₃ in CAS 1012880-11-3 or -H in CAS 214360-73-3). This reduces reaction rates in cross-couplings but improves regioselectivity .

- Electronic Modulation : Electron-withdrawing groups (e.g., -Cl in CAS 1269233-11-5) increase the boronate’s electrophilicity, accelerating reactions with nucleophiles. Conversely, electron-donating groups (e.g., -OCH₃ in ) slow reactivity but enhance stability .

Physical Properties

- Solubility : The isopropyl group in the target compound enhances lipophilicity, reducing aqueous solubility compared to polar analogs like 4-(4,4,5,5-tetramethyl...)aniline .

- Thermal Stability : Melting points vary widely; electron-deficient analogs (e.g., chloro-substituted) exhibit lower thermal stability due to weaker intermolecular forces .

Biological Activity

2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, a compound featuring a boron-containing moiety, has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Basic Information

- IUPAC Name : 2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Molecular Formula : C14H22BNO3

- Molecular Weight : 263.14 g/mol

- CAS Number : 1257431-63-2

Structure

The compound features a dioxaborolane ring attached to an aniline moiety. This structural configuration is significant for its reactivity and biological interactions.

Research indicates that compounds containing boron can exhibit various biological activities due to their ability to interact with biological molecules. The dioxaborolane group may enhance the compound's stability and bioavailability.

- Anticancer Activity : Studies have shown that related compounds can inhibit cancer cell proliferation. For instance, certain pyrimidine derivatives have demonstrated strong inhibitory effects on breast cancer cell lines (IC50 values ranging from 0.126 to 11.73 μM) and exhibited selectivity towards cancer cells over normal cells .

- Antimicrobial Properties : Boron compounds have been investigated for their antimicrobial properties. Some derivatives have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus .

- Enzyme Inhibition : Compounds similar in structure to 2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline have been reported to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the behavior of the compound in biological systems:

| Parameter | Value |

|---|---|

| Oral Bioavailability (F) | Approximately 31.8% |

| Maximum Concentration (Cmax) | 592 ± 62 mg/mL |

| Clearance Rate | 82.7 ± 1.97 mL/h/kg |

| Half-life | Not specified |

These parameters suggest favorable absorption and distribution characteristics in vivo.

Study on Anticancer Activity

In a study involving MDA-MB-231 triple-negative breast cancer cells, a related compound exhibited significant growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU). The study reported an IC50 of 11.73 μM for 5-FU against MDA-MB-231 cells compared to lower IC50 values for the tested compound .

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of boron-containing compounds against resistant strains of bacteria. The tested compounds showed MIC values between 4–8 μg/mL against Staphylococcus aureus and other resistant strains . This highlights the potential of these compounds in addressing antibiotic resistance.

Q & A

Basic Research: What are the recommended synthetic routes for preparing 2-Propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A validated protocol involves:

- Reactants : A brominated or iodinated aniline derivative (e.g., 2-amino-5-bromo-N-isopropyl-pyridine-3-carboxamide) and a boronic ester precursor (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) .

- Catalyst System : Pd(dppf)₂Cl₂ (0.05–0.10 eq.) with K₂CO₃ (2.0–3.0 eq.) in a dioxane/water solvent system (3:1 ratio).

- Conditions : Heating at 55–110°C under nitrogen for 4–24 hours, followed by purification via reverse-phase chromatography .

- Yield : Reported yields range from 85% to 96% under optimized conditions .

Basic Research: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and boronic ester integration.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., ESI-MS m/z 285.1 [M+H]+ observed in related boronate intermediates) .

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for analogous dioxaborolane-aniline derivatives (e.g., bond angles and torsional parameters) .

- HPLC/Purity Analysis : Ensure ≥98% purity using C18 reverse-phase columns (acetonitrile/water gradients) .

Advanced Research: What strategies mitigate competing side reactions during Suzuki-Miyaura couplings involving this boronate?

Answer:

Common challenges include protodeboronation and homo-coupling. Mitigation strategies:

- Oxygen-Free Conditions : Use degassed solvents and inert atmosphere (N₂/Ar) to prevent boronate oxidation .

- Ligand Optimization : Bulky ligands like dppf stabilize Pd intermediates, reducing β-hydride elimination .

- Base Selection : K₂CO₃ or Cs₂CO₃ in biphasic systems (dioxane/H₂O) enhances coupling efficiency over homogeneous conditions .

- Temperature Control : Maintain 55–80°C to balance reaction rate and side-product formation .

Advanced Research: How does steric hindrance from the isopropyl group influence reactivity in cross-coupling applications?

Answer:

The 2-propan-2-yl group introduces steric effects that:

- Slow Transmetallation : Requires longer reaction times (e.g., 24 hours vs. 12 hours for less hindered analogs) .

- Direct Regioselectivity : Steric shielding at the ortho position favors para-substitution in electrophilic aromatic substitutions .

- Impact Catalyst Loading : Higher Pd catalyst (0.10 eq. vs. 0.05 eq.) may be needed to overcome steric barriers .

- Crystallographic Evidence : Crystal packing data for similar compounds show reduced planarity due to steric interactions .

Basic Safety: What are the critical safety protocols for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential dust/aerosol formation.

- Storage : Store at 0–6°C in airtight containers under inert gas (N₂/Ar) to prevent boronate hydrolysis .

- Spill Management : Neutralize with sand or vermiculite; avoid water to prevent exothermic reactions .

Advanced Research: How can computational modeling guide the design of derivatives for targeted applications?

Answer:

- DFT Calculations : Predict electronic effects (e.g., boronate Lewis acidity) and optimize transition states for coupling reactions.

- Molecular Dynamics (MD) : Simulate steric interactions in catalytic systems to refine ligand design .

- ADMET Profiling : Use tools like SwissADME to predict solubility and metabolic stability for drug development .

Data Contradiction Analysis: How to resolve discrepancies in reported reaction yields for similar boronate intermediates?

Answer:

Discrepancies often arise from:

- Catalyst Purity : Pd catalysts with trace ligands/impurities alter turnover numbers.

- Substrate Ratios : Excess boronate (1.5 eq.) may improve yields but increase purification difficulty .

- Solvent Quality : Residual moisture in dioxane reduces boronate stability.

- Validation : Reproduce reactions with controls (e.g., commercial Pd sources, anhydrous solvents) .

Advanced Research: What are the applications of this compound in multi-step syntheses?

Answer:

- Pharmaceutical Intermediates : Key precursor for kinase inhibitors and antiviral agents via sequential cross-coupling/functionalization .

- Material Science : Building block for conjugated polymers in OLEDs, leveraging boronate-mediated π-orbital delocalization .

- Probe Design : Fluorescent tags via Pd-catalyzed C–H borylation of aromatic cores .

Basic Research: What analytical techniques detect boronate hydrolysis or decomposition?

Answer:

- TLC Monitoring : Spotting with ninhydrin (amines) or UV-active reagents for boronate degradation products.

- ¹¹B NMR : Detect free boric acid (δ ~10 ppm) or boroxine formation .

- FT-IR : Loss of B–O stretching (1340–1310 cm⁻¹) indicates ester cleavage .

Advanced Research: How to optimize scalability for gram-to-kilogram synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.